molecular formula C9H7NO2S B1583416 2-Methylbenzo[d]thiazole-5-carboxylic acid CAS No. 24851-69-2

2-Methylbenzo[d]thiazole-5-carboxylic acid

Cat. No. B1583416
Key on ui cas rn: 24851-69-2
M. Wt: 193.22 g/mol
InChI Key: TVUFPZOJUJGDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09200008B2

Procedure details

4-Chloro-3-nitrobenzoic acid (2.02 g, 10.00 mmol), sodium sulfide nonahydrate (7.22 g, 30.00 mmol) and water (5 ml) were suspended, and the mixture was heated at about 100° C. for 30 minutes. After being allowed to cool, the mixture was cooled by ice, and acetic anhydride (18 ml) and acetic acid (10 ml) were added to the mixture. The resulting mixture was heated under reflux for 2 hours and stirred at a room temperature for 15 hours. To the mixture, tap water and then ethyl acetate were added, and sulfur was removed by filtration. The ethyl acetate layer was washed with a saturated saline solution, and then dried over anhydrous magnesium sulfate and concentrated to give the title compound (1.54 g, 80%) as a light-yellow powder.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-])=O.O.O.O.O.O.O.O.O.O.[S-2:23].[Na+].[Na+].C(O[C:30](=O)[CH3:31])(=O)C>C(OCC)(=O)C.O.C(O)(=O)C>[CH3:31][C:30]1[S:23][C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=2[N:11]=1 |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
7.22 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at a room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
were added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
sulfur was removed by filtration
WASH
Type
WASH
Details
The ethyl acetate layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC=1SC2=C(N1)C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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